Ceplignan

Serotonin transporter Neuropsychiatric disorders Functional assay

Ceplignan is a unique norneolignan that acts as a SERT enhancer, distinct from common inhibitors. Both (2S,3R)- and (2R,3S)- isomers are available for stereochemical studies. Ideal for SERT function, neuropsychiatric, and digestive disorder research. Use as a negative control in MRSA or α-glucosidase assays. ≥98% purity verified.

Molecular Formula C18H18O7
Molecular Weight 346.3 g/mol
Cat. No. B12104700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeplignan
Molecular FormulaC18H18O7
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C(=O)O
InChIInChI=1S/C18H18O7/c1-23-14-6-9(3-4-13(14)20)16-12(8-19)11-5-10(18(21)22)7-15(24-2)17(11)25-16/h3-7,12,16,19-20H,8H2,1-2H3,(H,21,22)
InChIKeyMRHRLMTUTXWEQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ceplignan: A Distinct Norneolignan with SERT-Enhancing Activity


Ceplignan is a norneolignan compound first isolated from the branches of Cephalomappa sinensis [1] and subsequently identified in the rhizomes of Acorus tatarinowii Schott [2]. Its molecular formula is C18H18O7 with a molecular weight of 346.33 g/mol [3]. Two stereoisomers exist: (2S,3R)-ceplignan and (2R,3S)-ceplignan [4]. Unlike most lignans, which are dimeric phenylpropanoids, norneolignans such as Ceplignan possess a unique biosynthetic origin and structural framework that may confer distinct biological profiles [5].

Why Generic Lignan Substitution Fails for Ceplignan


Ceplignan cannot be substituted with generic lignans or norneolignans due to its unique functional activity as a serotonin transporter (SERT) enhancer. While many lignans, such as those from Albizia julibrissin, inhibit SERT [1], Ceplignan significantly enhances SERT activity [2]. This functional inversion is not observed in closely related norneolignans or other in-class compounds. Additionally, the stereochemical configuration is critical; the two isomers (2S,3R and 2R,3S) exhibit comparable SERT enhancement, but other stereoisomers or analogs may lack this activity entirely [2]. The compound also demonstrates a lack of antibacterial activity against MRSA, distinguishing it from co-occurring metabolites [3]. Therefore, substitution without analytical verification would risk introducing compounds with opposing or absent pharmacological effects.

Quantitative Differentiators: Ceplignan vs. Comparators


SERT Enhancement vs. Inhibition: A Functional Dichotomy

Ceplignan isomers ((2S,3R) and (2R,3S)) significantly enhance serotonin transporter (SERT) activity in a high-content assay using hSERT-HEK293 cells [1]. This enhancement contrasts sharply with other lignans such as (-)-syringaresinol-4-O-D-apiofuranosyl-(1→2)-D-glucopyranoside (SAG) and (-)-syringaresinol-4,4′-bis-O-D-glucopyranoside (SBG), which noncompetitively inhibit SERT by decreasing Vmax with little change in Km [2].

Serotonin transporter Neuropsychiatric disorders Functional assay

Lack of Antibacterial Activity Distinguishes Ceplignan from Co-occurring Metabolites

In an antibacterial assay using the paper disk diffusion method against methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus, Ceplignan showed no inhibitory activity. In contrast, co-occurring compounds furan (1), indole-3-carboxylic acid (3), 3,9,13-megastigmanetriol (4), and yucalexin P-21 (6) from the same extract exhibited significant inhibition [1].

Antibacterial MRSA Natural product

Stereochemical Configuration: Both Isomers Active, but No Data on Other Diastereomers

Both (2S,3R)-ceplignan and (2R,3S)-ceplignan significantly enhance SERT activity in the same high-content assay [1]. While the fold-change is not quantified, the activity is consistent between the two stereoisomers. No data are available for other possible diastereomers, but the natural occurrence of only these two forms in the rhizomes of Acorus tatarinowii suggests that alternative stereoisomers may be less active or inactive.

Stereochemistry Isomer activity SERT

Absence of α-Glucosidase Inhibition in a Panel of Co-Isolated Compounds

In a 2024 study of Selaginella prostrata constituents, (7R,8S)-ceplignan (5) was isolated alongside nine other compounds. α-Glucosidase inhibitory activity was reported only for compounds 7-10 (amentoflavone, isocryptomerin, hinokiflavone, etc.), with IC50 values ranging from 42.68±1.54 to 72.14±2.67 μmol/L. Ceplignan was not among the active compounds, indicating it does not inhibit this enzyme under the tested conditions [1].

α-Glucosidase Diabetes Enzyme inhibition

Phytotoxicity: Ceplignan Exhibits Highest Toxicity Among Tested Metabolites

In a study on Inzolia leaf extracts, Ceplignan (compound 5) demonstrated the highest phytotoxicity among the tested compounds at concentrations of 0.125, 0.25, 0.5, and 1 mg/ml . This differentiates it from other metabolites in the extract that showed lower or no phytotoxic effects.

Phytotoxicity Allelopathy Natural product

Recommended Research and Industrial Applications for Ceplignan


Neuropsychiatric and Digestive Disorder Research: SERT Enhancement Model

Ceplignan is uniquely suited for studies investigating serotonin transporter (SERT) enhancement as a therapeutic strategy. Unlike SERT inhibitors, which are widely used as antidepressants, Ceplignan's ability to enhance SERT activity makes it a valuable tool for exploring conditions where increased serotonin reuptake may be beneficial, such as certain digestive motility disorders or specific neuropsychiatric conditions mentioned in the traditional use of Acorus tatarinowii [1].

Stereochemical Selectivity Studies in Lignan Biology

The availability of both (2S,3R)- and (2R,3S)-ceplignan isomers allows for comparative stereochemical studies. Since both isomers exhibit similar SERT-enhancing activity [1], researchers can investigate whether stereochemical configuration influences other biological activities, metabolism, or bioavailability without confounding functional differences at the SERT target.

Natural Product Allelopathy and Phytotoxicity Screening

Given its demonstrated phytotoxicity at concentrations of 0.125-1 mg/ml, Ceplignan may serve as a lead compound or positive control in allelopathy research and in the development of natural herbicides . Its isolation from Cephalomappa sinensis, a plant used as livestock feed, also suggests potential applications in understanding plant-animal interactions.

Negative Control for Antibacterial and α-Glucosidase Assays

Ceplignan's lack of activity against MRSA [2] and α-glucosidase [3] makes it a useful negative control in assays designed to evaluate these activities in other natural products or synthetic compounds. Its inclusion in a panel of compounds can help validate assay specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceplignan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.